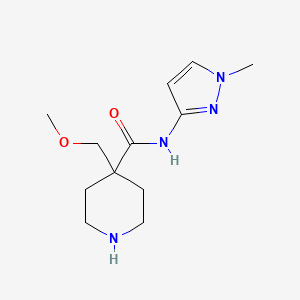
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine, also known as CNPEN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. CNPEN is a synthetic compound that can be used to study the function and activity of certain proteins in the body.
科学的研究の応用
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has several potential applications in biological research. It can be used as a probe to study the function and activity of certain proteins in the body. For example, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been used to study the activity of the cysteine protease cathepsin B. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can also be used to study the activity of other metalloproteases and enzymes that contain a zinc ion in their catalytic site. Furthermore, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can be used to label proteins with a fluorescent tag, which allows for visualization of the protein in living cells.
作用機序
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine works by binding to the zinc ion in the catalytic site of certain proteins. This binding inhibits the activity of the protein, which allows researchers to study the function of the protein in the body. The binding of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine to the protein can also cause conformational changes in the protein, which can provide insight into the structure and function of the protein.
Biochemical and Physiological Effects:
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that the effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on human health have not been extensively studied. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has been shown to inhibit the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition can lead to changes in cell adhesion, migration, and invasion. N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has also been shown to inhibit the activity of other metalloproteases, which are involved in a variety of physiological processes.
実験室実験の利点と制限
One advantage of using N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine in lab experiments is its specificity for proteins that contain a zinc ion in their catalytic site. This specificity allows researchers to study the activity of specific proteins in the body. However, one limitation of using N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has a relatively short half-life in cells, which can limit its usefulness in long-term studies.
将来の方向性
There are several future directions for research involving N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. One direction is to develop more efficient synthesis methods for N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. This would allow for larger quantities of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine to be produced, which could facilitate its use in a wider range of experiments. Another direction is to study the effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on other metalloproteases and enzymes that contain a zinc ion in their catalytic site. This could provide insight into the structure and function of these proteins. Additionally, more research is needed to understand the long-term effects of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine on human health.
合成法
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with ethylenediamine in the presence of a base. This reaction produces 2-(2-aminoethylamino)-5-chloro-nitropyridine. The second step involves the reaction of the intermediate product with ethylene dichloride in the presence of a base. This reaction produces N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine. The synthesis method of N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is complex and requires careful handling of reagents and precise reaction conditions.
特性
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c8-6-3-5(12(13)14)4-11-7(6)10-2-1-9/h3-4H,1-2,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSDWJJNUWSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)



![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B6635747.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)



![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)
